molecular formula C9H8ClFO2 B6229086 2-[(4-Chloro-2-fluorophenoxy)methyl]oxirane CAS No. 1537838-19-9

2-[(4-Chloro-2-fluorophenoxy)methyl]oxirane

Cat. No. B6229086
CAS RN: 1537838-19-9
M. Wt: 202.61 g/mol
InChI Key: RILWPWUJBNSZTD-UHFFFAOYSA-N
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Description

2-[(4-chloro-2-fluorophenoxy)methyl]oxirane, also known as CFMO, is an organic compound with the molecular formula C9H8ClFO2 . It has a molecular weight of 202.61 . This compound is in the form of a powder and is stored at a temperature of 4°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClFO2/c10-7-2-1-3-8(9(7)11)13-5-6-4-12-6/h1-3,6H,4-5H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at a temperature of 4°C . Its molecular weight is 202.61 . Unfortunately, other specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the retrieved data.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(4-chloro-2-fluorophenoxy)methyl]oxirane involves the reaction of 4-chloro-2-fluorophenol with epichlorohydrin in the presence of a base to form the intermediate 2-[(4-chloro-2-fluorophenoxy)methyl]oxirane.", "Starting Materials": [ "4-chloro-2-fluorophenol", "Epichlorohydrin", "Base (e.g. NaOH)" ], "Reaction": [ "Add 4-chloro-2-fluorophenol to a reaction flask", "Add epichlorohydrin to the reaction flask", "Add a base (e.g. NaOH) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Purify the crude product by column chromatography or recrystallization" ] }

CAS RN

1537838-19-9

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

2-[(4-chloro-2-fluorophenoxy)methyl]oxirane

InChI

InChI=1S/C9H8ClFO2/c10-6-1-2-9(8(11)3-6)13-5-7-4-12-7/h1-3,7H,4-5H2

InChI Key

RILWPWUJBNSZTD-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=C(C=C(C=C2)Cl)F

Purity

95

Origin of Product

United States

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